
Goniodiol 7-acetate
Vue d'ensemble
Description
Goniodiol 7-acetate is a naturally occurring compound that belongs to the class of cannabinoids. It is extracted from the plant species Goniothalamus macrophyllus, which is found in Southeast Asia. This compound has gained significant attention due to its potential therapeutic and environmental applications. This compound is a yellow crystalline solid with the chemical formula C21H30O5 and a molecular weight of 276.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Goniodiol 7-acetate involves several synthetic routes. One common method includes the use of alkoxyallylboration and ring-closing metathesis . The process begins with the addition of sec-butyl lithium to a solution of allyl-p-methoxyphenyl ether in tetrahydrofuran at -78°C. This is followed by the addition of B-methoxydiisopinocampheylborane and benzaldehyde. The reaction mixture is then oxidized with sodium hydroxide and hydrogen peroxide, and the product is extracted and purified using silica gel column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the Goniothalamus macrophyllus plant. The plant material is subjected to solvent extraction using ethyl acetate, followed by purification processes such as crystallization and chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Goniodiol 7-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
Applications De Recherche Scientifique
Goniodiol 7-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound has been studied for its cytotoxic properties against different cancer cell lines.
Medicine: Research has shown its potential in developing anticancer agents due to its ability to induce apoptosis in cancer cells.
Industry: this compound is used in the development of pharmaceuticals and other therapeutic agents.
Mécanisme D'action
The mechanism of action of Goniodiol 7-acetate involves its interaction with molecular targets such as tubulin proteins. The compound binds to the active site of tubulin, disrupting the microtubule network within cells and leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other anticancer agents like Pironetin .
Comparaison Avec Des Composés Similaires
Goniodiol 7-acetate is unique due to its specific chemical structure and biological activity. Similar compounds include:
Goniodiol: A related compound with hydroxyl groups instead of acetoxy groups.
Goniodiol 8-acetate: Another acetate derivative with similar properties.
Goniodiol diacetate: A compound with two acetoxy groups, showing different biological activities.
Altholactone and Isoaltholactone: Styryl lactones with similar cytotoxic properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a distinct and valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-15(12-8-5-9-13(17)20-12)14(18)11-6-3-2-4-7-11/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNYDADZMLZTAX-YUELXQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914520 | |
| Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96422-53-6 | |
| Record name | (6R)-6-[(1R,2R)-1-(Acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniodiol-7-monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


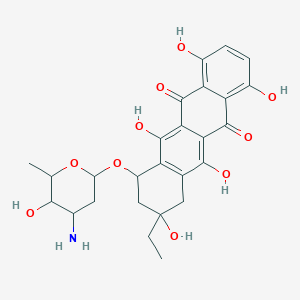
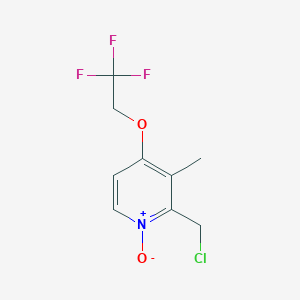

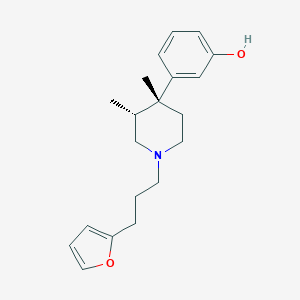

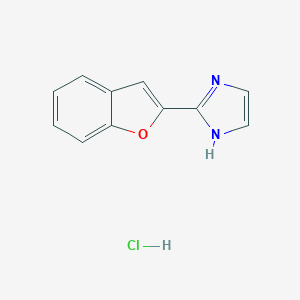
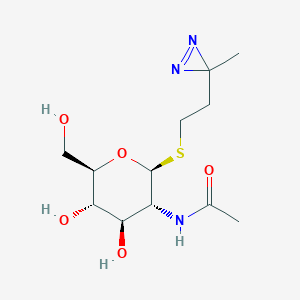

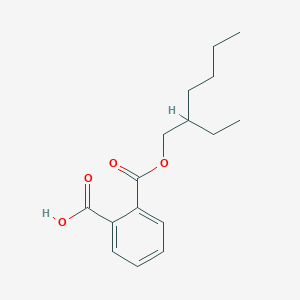
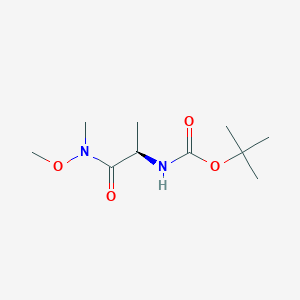
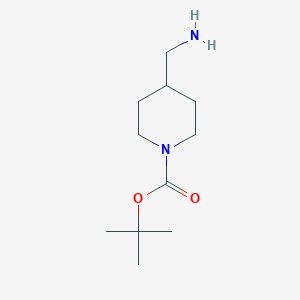

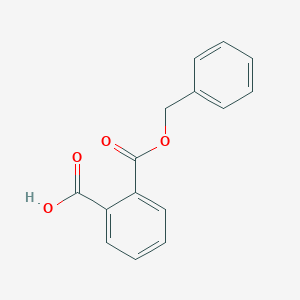
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
